Eprazinone
Overview
Description
Eprazinone, also known by trade names Eftapan, Isilung, and Mucitux, is a mucolytic and bronchospasm relieving drug . It has been marketed in many European countries, but not in the US or United Kingdom . Indications include acute and chronic bronchitis, cough, rhinitis, and asthma .
Synthesis Analysis
A novel process for the synthesis of Eprazinone hydrochloride has been developed . This process starts from cheap raw material acetophenone and is currently being evaluated for the commercial manufacturing of eprazinone hydrochloride .Molecular Structure Analysis
Eprazinone has a molecular formula of C24H32N2O2 . Its average mass is 380.532 g/mol and its monoisotopic mass is 380.246378278 .Chemical Reactions Analysis
The reaction for the synthesis of Eprazinone was monitored by TLC and the formation of phenacyl bromide was observed, which was confirmed by NMR and mass analysis . For in situ condensation of phenacyl bromide with 1-boc piperazine, potassium carbonate was added into the reaction mass .Physical And Chemical Properties Analysis
Eprazinone has a density of 1.1±0.1 g/cm3 . Its boiling point is 503.9±50.0 °C at 760 mmHg and it has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.3±3.0 kJ/mol and its flash point is 258.5±30.1 °C .Scientific Research Applications
Efficacy in Treating Bronchitis
Eprazinone has been studied for its efficacy in treating bronchitis in children. In a study involving children with acute and chronic bronchitis, Eprazinone demonstrated significant mucolytic activity, aiding in the symptomatic treatment of these conditions (Rudkowski & Latoś, 1980).
Effect on Lung Surfactant Levels and Ion Transport
Research has shown that Eprazinone therapy improves pulmonary function and arterial pO2 in patients with chronic bronchitis. A study aimed to understand its mechanism of action found that Eprazinone alters lung surfactant levels in bronchoalveolar lavage fluid of rats and affects ion transport across canine tracheal epithelium. These findings suggest potential avenues for therapeutic effects of Eprazinone in respiratory conditions (Thrall et al., 1992).
Secretolytic and Antitussive Properties
Another study demonstrated the secretolytic and antitussive properties of Eprazinone, along with its ability to relieve pain in the bronchial system. This double-blind trial confirmed the marked efficacy of Eprazinone in improving pulmonary function (Spitzer, 1980).
Metabolism in Humans
Research on the metabolism of Eprazinone has identified various degradation products in human urine, indicating that Eprazinone undergoes diverse metabolic pathways in the human body. This study provides insights into the pharmacokinetics of Eprazinone (Toffel-Nadolny & Gielsdorf, 1981).
Interaction with Bronchial Mucins
A study highlighted Eprazinone's affinity for polyanionic bronchial mucins and suggested that it might modify the fibrillar structure of bronchial mucus. This unique mode of action differentiates Eprazinone from other mucolytic agents used clinically, offering a distinct therapeutic approach in treating bronchial hypersecretion (Degand, van der Loo, & Biserte, 1976).
Crystal Structure Analysis
The crystal structure of Eprazinone dihydrochloride has been elucidated, providing detailed insights into its molecular conformation. Understanding its structure aids in comprehending its interaction at the molecular level, which is crucial for its therapeutic application (Kim et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWLCACYCVCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048336 | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eprazinone | |
CAS RN |
10402-90-1 | |
Record name | Eprazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10402-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprazinone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eprazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.